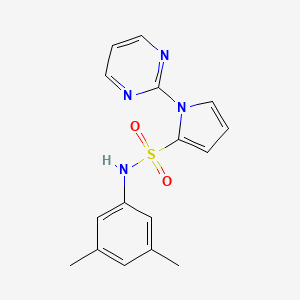
N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrole ring, a pyrimidine ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with the pyrrole derivative.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrole-pyrimidine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency, reduce reaction times, and improve product yields.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrole or pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-Dimethylphenyl)-1H-pyrrole-2-sulfonamide
- N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-carboxamide
Uniqueness
N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide stands out due to its unique combination of a pyrrole ring, a pyrimidine ring, and a sulfonamide group. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1251534-00-5 |
|---|---|
Molekularformel |
C16H16N4O2S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-1-pyrimidin-2-ylpyrrole-2-sulfonamide |
InChI |
InChI=1S/C16H16N4O2S/c1-12-9-13(2)11-14(10-12)19-23(21,22)15-5-3-8-20(15)16-17-6-4-7-18-16/h3-11,19H,1-2H3 |
InChI-Schlüssel |
RWIIQMDQYAZUPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN2C3=NC=CC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















